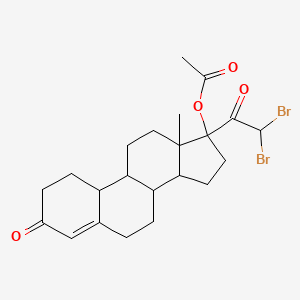
17-Desethynyl17-Dibromomethylaceto-norethindroneAcetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 17-Desethynyl 17-Dibromomethylaceto-norethindrone Acetate involves several steps, starting with the preparation of the core structure, norethindrone. The synthetic route typically includes the following steps:
Formation of the Core Structure: Norethindrone is synthesized through a series of reactions involving the condensation of ethynyl estradiol with a suitable reagent.
Bromination: The core structure undergoes bromination to introduce bromine atoms at specific positions.
Análisis De Reacciones Químicas
17-Desethynyl 17-Dibromomethylaceto-norethindrone Acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetic acid. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
17-Desethynyl 17-Dibromomethylaceto-norethindrone Acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is utilized in studies involving hormone receptors and their interactions.
Medicine: Research on this compound contributes to the development of new contraceptive agents and hormone therapies.
Industry: It is used in the production of pharmaceuticals and biochemical reagents.
Mecanismo De Acción
The mechanism of action of 17-Desethynyl 17-Dibromomethylaceto-norethindrone Acetate involves its interaction with hormone receptors. The compound binds to specific receptors, modulating their activity and influencing various biological pathways. This interaction can lead to the inhibition of cytosolic sulfotransferases, which play a role in hormone metabolism.
Comparación Con Compuestos Similares
17-Desethynyl 17-Dibromomethylaceto-norethindrone Acetate is unique due to its specific bromination and acetylation pattern. Similar compounds include:
Norethindrone: The parent compound, used in oral contraceptives.
Ethynyl Estradiol: Another hormone used in combination with norethindrone in contraceptives.
Levonorgestrel: A synthetic hormone with similar applications in contraception.
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Propiedades
IUPAC Name |
[17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Br2O4/c1-12(25)28-22(19(27)20(23)24)10-8-18-17-5-3-13-11-14(26)4-6-15(13)16(17)7-9-21(18,22)2/h11,15-18,20H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRCFNRZJNQXRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C(=O)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Br2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)-4-phenylbutanoic acid](/img/structure/B12298124.png)
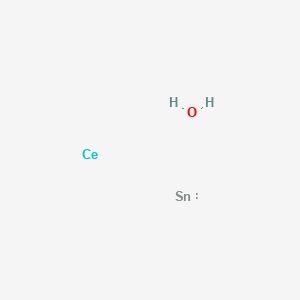
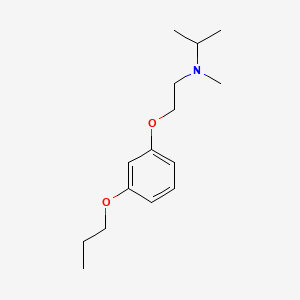
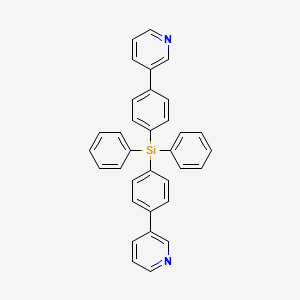
![5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12298142.png)
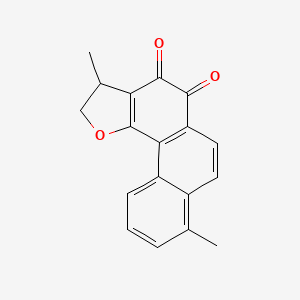

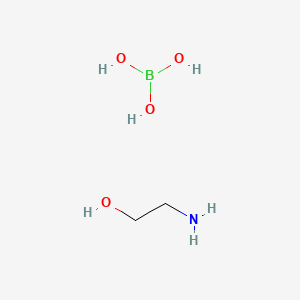
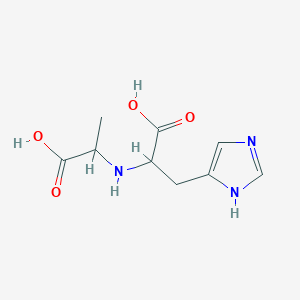

![lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate](/img/structure/B12298200.png)
![2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12298202.png)
![N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298207.png)
